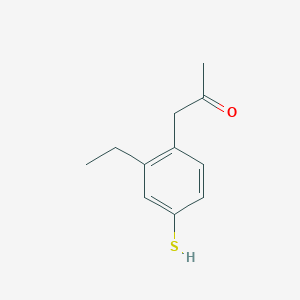
1-(2-Ethyl-4-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Ethyl-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture for several hours to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethyl-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its mercapto group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Ethyl-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Ethyl-2-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positions of the ethyl and mercapto groups, leading to variations in reactivity and applications.
1-(2-Methyl-4-mercaptophenyl)propan-2-one: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.
1-(2-Ethyl-4-hydroxyphenyl)propan-2-one: The hydroxyl group in place of the mercapto group can lead to different biological activities and applications.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-9-7-11(13)5-4-10(9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
ZNUKFWBREUKDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


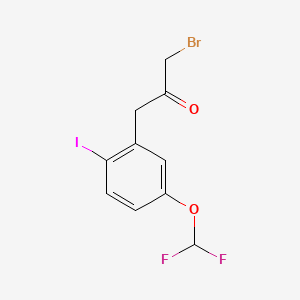
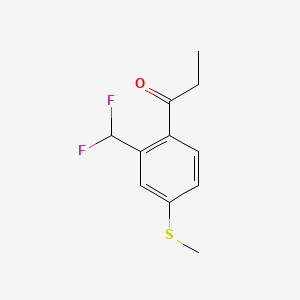
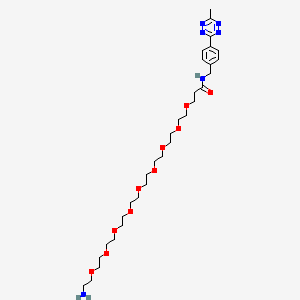
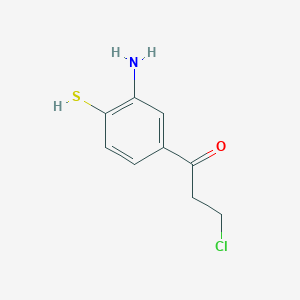

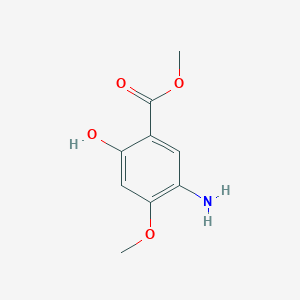
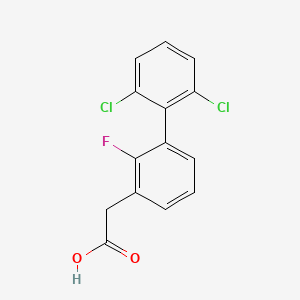
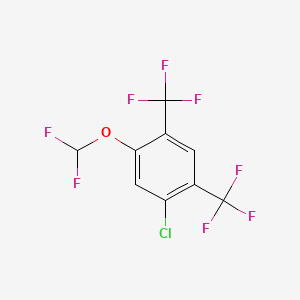
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)

![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
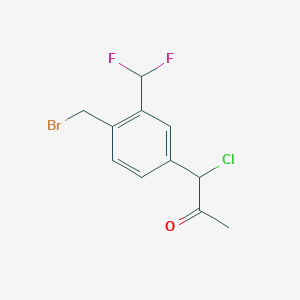
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
